molecular formula C19H15N3OS B11106783 5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one

5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one

Cat. No.: B11106783
M. Wt: 333.4 g/mol
InChI Key: LUYZIUNYNIGVNL-BOPFTXTBSA-N
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Description

5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an indole ring, a thiazolidinone ring, and a phenylimino group. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-phenylimino-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can lead to the formation of various substituted indole and thiazolidinone derivatives .

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may exert its effects by inducing apoptosis through the activation of caspases and the disruption of mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

    5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one: Similar structure but with a thioxo group instead of a phenylimino group.

    5-(1-Methyl-1H-indol-3-ylmethylene)-2,4-thiazolidinedione: Similar structure but with a thiazolidinedione ring instead of a thiazolidinone ring.

Uniqueness

5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one is unique due to the presence of the phenylimino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific activities and applications .

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15N3OS/c1-22-12-13(15-9-5-6-10-16(15)22)11-17-18(23)21-19(24-17)20-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,23)/b17-11-

InChI Key

LUYZIUNYNIGVNL-BOPFTXTBSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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